2-(Pyridin-2-yl)azepane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-10(12-8-4-1)11-7-3-5-9-13-11/h3,5,7,9-10,12H,1-2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHGQPLKNWNWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403369 | |
| Record name | 2-pyridin-2-ylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-97-0 | |
| Record name | 2-pyridin-2-ylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Heterocyclic Architectures in Molecular Design
Heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug discovery, characterized by their cyclic structures containing at least one atom other than carbon. mdpi.commdpi.com Their structural diversity and versatility make them attractive building blocks for designing new therapeutic agents. mdpi.comnih.gov These compounds play a crucial role in the development of new drugs due to their wide range of biological activities. mdpi.com
The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govrroij.com More than 85% of all biologically active chemical entities contain a heterocyclic fragment, highlighting their central role in drug design. nih.gov
Heterocyclic scaffolds are integral to the discovery of new drugs for a multitude of diseases, including cancer, infections, and neurological disorders. mdpi.commdpi.com Their ability to interact with a wide variety of biological targets, such as enzymes and receptors, makes them privileged structures in medicinal chemistry. mdpi.com
Key Roles of Heterocyclic Compounds in Drug Development:
Structural Diversity: Offer a vast array of molecular frameworks for therapeutic applications. rroij.com
Lead Optimization: Enable systematic modification of initial "hit" compounds to enhance pharmacological properties. rroij.com
Overcoming Drug Resistance: Provide a platform for developing novel agents that can circumvent resistance mechanisms. rroij.com
Versatility: Can be tailored to interact with specific biological targets and modulate their activity. rroij.com
Overview of Azepane and Pyridine Scaffolds in Academic Contexts
The molecular architecture of 2-(Pyridin-2-yl)azepane is composed of two key heterocyclic scaffolds: azepane and pyridine (B92270). Both are significant in their own right within the academic and research landscapes.
Azepane Scaffold
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a prominent structural motif in a variety of natural products and biologically active molecules. researchgate.net It is recognized as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. researchgate.net
Applications of Azepane Derivatives:
Anticancer agents mdpi.com
Antiviral agents mdpi.com
Antidiabetic agents mdpi.com
Glycosidase inhibitors mdpi.com
The flexibility of the seven-membered ring in azepanes allows for a unique spatial arrangement of substituents, which can be advantageous for binding to biological targets. mdpi.com Research has explored the synthesis of various functionalized azepanes, including those with fused ring systems, to investigate their potential in treating neuropsychiatric disorders. acs.orgunibe.ch
Pyridine Scaffold
The pyridine ring is a six-membered aromatic heterocycle that is isosteric to benzene (B151609). rsc.org It is a fundamental component in over 7,000 existing drug molecules and is found in many natural products, including alkaloids and vitamins. rsc.org The presence of the nitrogen atom makes the pyridine ring a weak base and enhances the aqueous solubility of molecules, a desirable trait for drug candidates. mdpi.com
Key Features of the Pyridine Scaffold:
Enhanced Solubility: The basic nitrogen atom can improve the water solubility of pharmaceutical compounds. mdpi.comnih.gov
Versatile Reactivity: The pyridine ring can undergo various chemical modifications, making it a versatile building block in synthesis. nih.govenpress-publisher.com
Biological Activity: Pyridine derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. mdpi.com
The adaptability of the pyridine scaffold has made it a subject of intense research in medicinal chemistry for the development of novel therapeutic agents. enpress-publisher.com
Research Landscape of Pyridine Substituted Azepane Derivatives
Strategic Approaches to Azepane Ring Formation
The synthesis of the seven-membered azepane ring is a significant challenge in organic chemistry. Various strategies have been developed to construct this motif, which is a key structural feature in numerous biologically active compounds.
Ring Expansion Protocols
Ring expansion reactions provide a powerful method for synthesizing azepanes from more readily available five- or six-membered ring precursors. These methods often involve the rearrangement of a cyclic framework to incorporate an additional atom into the ring.
One notable strategy is the photochemical dearomative ring expansion of nitroarenes. This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system. nih.gov Subsequent hydrogenolysis can then furnish the saturated azepane ring in a two-step sequence. nih.gov Another approach involves an iodine-mediated expansion of pyridine rings to construct the azepine core. acs.org This reaction involves two iodination steps, the second of which facilitates the opening of the six-membered ring. acs.org
The expansion of piperidine (B6355638) rings has also been effectively utilized. Diastereomerically pure azepane derivatives have been prepared with high stereoselectivity and regioselectivity through piperidine ring expansion. rsc.org Similarly, substituted azepanes can be synthesized via the ring expansion of pyrrolidines, which proceeds through the regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles. researchgate.net A photochemical formal [5+2] cycloaddition offers another pathway, converting N-vinylpyrrolidinones into azepin-4-ones, which can be further functionalized. nih.gov
| Precursor Ring | Reagents/Conditions | Product Type | Reference |
| Nitroarene | Blue light, then hydrogenolysis | Azepane | nih.gov |
| Pyridine | Iodine, air | Azepine | acs.org |
| Piperidine | Not specified | Azepane | rsc.org |
| Pyrrolidine | Nucleophilic attack on azetidinium intermediate | Substituted Azepane | researchgate.net |
| N-Vinylpyrrolidinone | Photochemical rearrangement | Azepin-4-one | nih.gov |
Cyclocondensation Reactions
Cyclocondensation reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water. These reactions are fundamental in heterocyclic synthesis.
For instance, pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline systems can be prepared by condensing ethylenediamine (B42938) or o-phenylenediamine (B120857) with an α-bromoazepandione derivative. chem-soc.si Another effective method is the silyl-terminated Prins cyclocondensation. Stereoselective reactions of homoallylic amines with aldehydes in the presence of an indium trichloride (B1173362) catalyst can produce highly substituted tetrahydroazepines. acs.org For example, reacting (Z)-Me3SiCH:CHCH2CH2NHCH2Ph with phenylacetaldehyde (B1677652) yields the corresponding tetrahydroazepine. acs.org A photochemical approach involves the condensation of pyrrolidinone with aldehydes to form N-vinylpyrrolidinones, which then undergo a rearrangement to create the azepinone ring. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
| α-bromoazepandione, ethylenediamine | Not specified | Pyrazinoazepine | chem-soc.si |
| Homoallylic amine, aldehyde | Indium trichloride, refluxing acetonitrile (B52724) | Tetrahydroazepine | acs.org |
| Pyrrolidinone, aldehyde | Photochemical rearrangement | Azepin-4-one | nih.gov |
Intramolecular Cyclization Pathways
Intramolecular cyclization, where a single molecule containing two reactive functional groups reacts to form a ring, is a highly efficient strategy for constructing azepane frameworks.
Gold-catalyzed intramolecular hydroamination of alkynic sulfonamides is a notable example. beilstein-journals.org This method allows for the 7-exo-dig cyclization to form tetrahydroazepine derivatives in good yields. beilstein-journals.org For example, N-(6-heptyn-1-yl)-p-toluenesulfonamide can be efficiently cyclized using a gold–triethynylphosphine complex. beilstein-journals.org Another pathway is the intramolecular 1,3-dipolar cycloaddition of azido (B1232118) nitriles, derived from monosaccharides, to yield novel tetrazolo azepanes. rsc.org Furthermore, intramolecular reductive amination is a key step in the synthesis of polyhydroxylated azepanes, where cyclization to the seven-membered ring follows the stereoselective formation of a C–N bond. nih.gov A 1,7-carbonyl-enamine intramolecular cyclization has also been studied as a method for azepine ring closure. chem-soc.si
| Starting Material | Key Reaction | Catalyst/Reagent | Product | Reference |
| Alkynic sulfonamide | Intramolecular hydroamination | Gold–triethynylphosphine complex | Tetrahydroazepine | beilstein-journals.org |
| Azido nitrile | 1,3-dipolar cycloaddition | Not specified | Tetrazolo azepane | rsc.org |
| Allylic alcohol derivative | Intramolecular reductive amination | Not specified | Polyhydroxyazepane | nih.gov |
| Bromoazepandione derivative | Carbonyl-enamine cyclization | Not specified | Azepine ring system | chem-soc.si |
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer high efficiency and atom economy. rsc.orgtandfonline.com
One such approach is a Hantzsch-type reaction harnessing glycine (B1666218) to produce spiro-γ-lactams that contain a fused seven-membered azepine ring. rsc.org Domino ring-opening cyclization (DROC) of activated aziridines with nitrones, promoted by dual catalysis, can also furnish seven-membered heterocyclic rings. mdpi.com Additionally, an electrophilic halogen-induced domino reaction of an enantiopure olefinic aziridine (B145994) with N-bromosuccinimide (NBS) and a sulfonamide nucleophile can generate substituted azepanes with good yield and stereoselectivity. mdpi.com A multicomponent reaction involving an alkane, alkene, and sulfonamide precursor can also lead to azepanes through an olefin difunctionalization process. thieme-connect.com
| Reaction Type | Reactants | Key Features | Product | Reference |
| Hantzsch-type | Glycine, other components | One-pot synthesis | Azepine spiro-γ-lactam | rsc.org |
| Domino Ring-Opening Cyclization | Activated aziridine, nitrone | Dual catalysis | 1,2,4-Oxadiazinane | mdpi.com |
| Halogen-induced Domino Reaction | Olefinic aziridine, NBS, sulfonamide | Stereoselective | Substituted Azepane | mdpi.com |
| Olefin Difunctionalization | Alkane, alkene, sulfonamide | C-H amination followed by coupling | Azepane | thieme-connect.com |
Pyridine Moiety Introduction and Functionalization
Once the azepane ring is formed, the introduction of the pyridine moiety is typically achieved through cross-coupling reactions. These methods are pivotal for creating the final C-C or C-N bond that links the two heterocyclic systems.
Cross-Coupling Reactions at the Azepane Ring
Transition metal-catalyzed cross-coupling reactions are the cornerstone for constructing the pyridine-azepane framework. smolecule.com Palladium-based catalysts are particularly effective for these transformations. researchgate.net
An efficient method involves the palladium-catalyzed α-arylation of caprolactam-derived α-halo eneformamides using Suzuki coupling conditions. acs.org For example, coupling of an α-bromo eneformamide with phenyl boronic acid affords the α-arylated azepene, which can then be reduced to the corresponding azepane. acs.org Nickel-catalyzed deoxygenative C(sp³)–C(sp³) cross-coupling of alcohol derivatives with alkyl bromides represents another powerful strategy, which has been successfully applied to couple azepane rings with other fragments. princeton.edu The synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)azepane, an analogue, often involves the nucleophilic substitution of a halogenated pyridine precursor with the azepane nucleophile. smolecule.com Copper-catalyzed reactions of pyridinium (B92312) salts have also been developed to construct biologically important substituted pyridines. researchgate.net
| Reaction Type | Reactants | Catalyst System | Product Feature | Reference |
| Suzuki Coupling | α-Halo eneformamide, Phenyl boronic acid | Pd(OAc)₂, ligand | α-Phenyl azepene | acs.org |
| Deoxygenative C(sp³)–C(sp³) Coupling | Azepane-alcohol derivative, Alkyl bromide | Nickel, pyrox ligand | C-C linked azepane | princeton.edu |
| Nucleophilic Substitution | Halogenated pyridine, Azepane | Not specified | C-N linked pyridine-azepane | smolecule.com |
| Copper-catalyzed Coupling | Pyridinium salt, Trimethylsilyl cyanide | CuI, Diethyl phosphite | Cyano-substituted pyridine | researchgate.net |
Directed C-H Activation and Functionalization
The direct functionalization of C(sp³)–H bonds is a powerful strategy for streamlining the synthesis of complex molecules. In the context of this compound, the pyridine ring itself can serve as an effective directing group (DG), guiding a transition metal catalyst to a specific C–H bond on the azepane ring for activation and subsequent coupling. This approach obviates the need for pre-functionalization of the substrate, thereby enhancing atom and step economy.
Palladium and rhodium are commonly employed catalysts for such transformations. The N-(2-pyridyl) group chelates to the metal center, positioning it in close proximity to the α-C–H bonds of the azepane ring. This facilitates the formation of a five-membered metallacyclic intermediate, which is a key step in the catalytic cycle. thieme-connect.com Once this intermediate is formed, it can be intercepted by various coupling partners to achieve arylation, alkylation, or carbonylation at the C2 position of the azepane.
A significant breakthrough was the palladium-catalyzed α-C(sp³)–H arylation of N-aryl cyclic amines, including N-(pyridin-2-yl)azepane derivatives. In a notable study, the combination of a palladium catalyst with a chiral phosphoric acid (CPA) ligand enabled the asymmetric desymmetrization of various amines, coupling them with arylboronic acids to construct chiral aryl-amines in high yields and enantioselectivities. This method was effective for a range of saturated heterocycles, including azepanes. researchgate.net
Rhodium-catalyzed carbonylation represents another key application of this strategy. Early work demonstrated the feasibility of Rh-catalyzed carbonylation of N-(2-pyridyl)piperazines, and this was later extended to N-(2-pyridyl)pyrrolidines. thieme-connect.com These reactions, though often requiring high pressures of carbon monoxide and ethylene, established the principle of using the pyridine moiety to direct functionalization on saturated N-heterocycles. thieme-connect.com The efficiency of these reactions can be influenced by substituents on the pyridine ring, with electron-withdrawing groups often enhancing reactivity. thieme-connect.com
| Catalyst/Ligand | Substrate Type | Coupling Partner | Transformation | Key Findings | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Chiral Phosphoric Acid | N-Aryl Azepanes | Arylboronic Acids | Asymmetric α-Arylation | Achieved high yields and excellent enantioselectivities for various amines. | researchgate.net |
| Rh₄(CO)₁₂ | N-(2-Pyridyl)piperazines/azepanes | CO / Ethylene | α-Carbonylation | Demonstrated pyridine-directed C-H carbonylation, though under harsh conditions. | thieme-connect.com |
| Pd(OAc)₂ / N-Acetyl-L-phenylalanine | N-(1-aminopyridine) Aliphatic Acids | Aryl Iodides | Secondary C(sp³)–H Arylation | Showcased the use of a removable aminopyridine directing group. | nih.gov |
Formation of the Pyridine Ring in Azepane-Coupled Systems
While functionalizing a pre-existing pyridinylazepane is common, an alternative strategy involves constructing the pyridine ring onto a molecule that already contains the azepane scaffold. This approach is less conventional but offers a different retrosynthetic pathway to the target structure and its analogues.
One notable method involves the heteroannulation of an azepine-containing precursor to form a fused pyridine ring. For instance, the synthesis of pyrido[3,4-d]azepines has been achieved through an ammonia-mediated cyclization of a precursor containing an yne-ene-azepine ester. thieme-connect.com In this process, it is proposed that the yne-ene ester rapidly rearranges to an allene, which, in the presence of excess ammonia, undergoes a 6-exo-dig cyclization to form a hemiaminal. A subsequent ring-opening and a 6-exo-trig ring closure of the resulting keto-amidine intermediate yields the aminopyridine fused to the azepine ring. thieme-connect.com This methodology provides a route to complex, tetrasubstituted pyridine rings fused to an azepine core. thieme-connect.com
Classical pyridine syntheses, such as the Hantzsch dihydropyridine (B1217469) synthesis, could theoretically be adapted for this purpose. The Hantzsch reaction typically involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound. beilstein-journals.org If one of the dicarbonyl components or the aldehyde were to bear an azepane moiety, this multicomponent reaction could potentially assemble the pyridine ring directly onto the azepane-containing building block, followed by an oxidation step to furnish the aromatic pyridine. beilstein-journals.org Similarly, the Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia, represents another classical route that could be explored, although it often requires harsh industrial conditions. uiowa.edu
Catalytic Enantioselective and Diastereoselective Synthesis
The synthesis of this compound in an enantiomerically pure form is crucial for its potential applications. This has driven the development of various asymmetric catalytic methods, including those using transition metals, organocatalysts, and enzymes.
Transition Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis is a cornerstone of asymmetric synthesis. For this compound, the most prominent approach is the asymmetric hydrogenation of a cyclic imine precursor, 3,4,5,6-tetrahydro-2H-azepin-7-yl)pyridine. The strong coordinating ability of the pyridine moiety can pose a challenge, often leading to catalyst deactivation. acs.org However, significant progress has been made using iridium and ruthenium catalysts paired with sophisticated chiral ligands.
Iridium complexes featuring chiral spiro phosphine-oxazoline (SIPHOX) ligands have demonstrated high efficiency in the direct asymmetric hydrogenation of 2-pyridyl cyclic imines, affording the corresponding chiral amines with excellent yields and enantioselectivities. nih.gov Furthermore, chiral pyridine-aminophosphine ligands, themselves synthesized via ruthenium-catalyzed asymmetric hydrogenation of quinolines, have been successfully applied in the iridium-catalyzed hydrogenation of seven-membered cyclic imines, including benzazepine derivatives, achieving excellent enantio- and diastereoselectivity. acs.orgrsc.org
| Catalyst System | Substrate | Transformation | Selectivity | Reference |
|---|---|---|---|---|
| [Ir(COD)Cl]₂ / (S)-SIPHOX-C4 | 2-Pyridyl Cyclic Imines | Asymmetric Hydrogenation | Up to 99% ee | nih.gov |
| Ir / Chiral Pyridine-Aminophosphine Ligand | 2,4-Diaryl-3H-benzo[b]azepines | Asymmetric Hydrogenation | Up to 99% ee, >20:1 dr | rsc.org |
| Pd(OAc)₂ / Chiral Phosphoric Acid | N-Aryl Azepanes | Asymmetric C-H Arylation | Excellent yields and enantioselectivities | researchgate.net |
Organocatalytic Approaches
Organocatalysis offers a metal-free alternative for asymmetric synthesis, often utilizing small organic molecules to catalyze reactions with high stereocontrol. A significant advancement in this area is the enantioselective organocatalyzed domino synthesis of azepane moieties using a "temporary-bridge" strategy. rsc.org
This approach involves an annulation of ambident α-ketoamides with 1,3-bis-electrophilic enals. rsc.org Crucially, α-ketoamides bearing a pyridine nucleus were shown to be effective substrates in this cascade reaction, affording complex, oxygen-bridged azepane derivatives with good to excellent yields and high diastereo- and enantioselectivities. rsc.org In this domino sequence, three chemical bonds and up to four stereogenic centers are created in a single operation with high stereocontrol. The resulting bicyclic products can then be converted into valuable optically active azepanone or azepanol derivatives. rsc.org Other organocatalytic methods, such as intramolecular aza-Michael reactions, have been successfully applied to the synthesis of piperidines and could potentially be extended to the seven-membered azepane ring system. mdpi.com
Chemoenzymatic Synthetic Routes
Chemoenzymatic methods leverage the exquisite selectivity of enzymes to perform challenging chemical transformations. For the synthesis of chiral this compound, enzymes such as imine reductases (IREDs) and amine oxidases offer powerful tools for establishing the crucial stereocenter.
A chemoenzymatic strategy has been developed for producing enantioenriched 2-aryl azepanes. bohrium.comnih.gov This method utilizes IREDs for the asymmetric reductive amination of the corresponding 7-membered cyclic imine precursor. bohrium.com By screening panels of novel IREDs, researchers have identified enzymes that can produce either the (R)- or (S)-enantiomer of the azepane with excellent conversions and enantiomeric ratios. bohrium.com In a complementary approach, enantioselective amine oxidases can be used for the deracemization of racemic 2-aryl azepanes. nih.govresearchgate.net
A continuous-flow chemoenzymatic process has also been reported for synthesizing chiral pyridine-containing amines. This strategy employed a transaminase (RTA) for a biocatalytic transamination, followed by in-line protection and a chemical Suzuki coupling step, showcasing an efficient integration of biocatalysis and traditional organic synthesis. unibe.ch
| Enzyme Class | Transformation | Substrate | Key Advantage | Reference |
|---|---|---|---|---|
| Imine Reductase (IRED) | Asymmetric reductive amination | 7-membered cyclic imines | High conversion and excellent enantioselectivity for both R and S enantiomers. | bohrium.com |
| Monoamine Oxidase (MAO) | Deracemization | Racemic 2-aryl azepanes | Provides an alternative route to enantiopure amines. | nih.govresearchgate.net |
| Transaminase (RTA) | Biocatalytic transamination | 2-Acetyl-6-bromopyridine | Enables continuous flow synthesis with high ee (99%). | unibe.ch |
Green Chemistry Principles in Pyridin-2-ylazepane Synthesis
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov For a scaffold like this compound, this involves developing methodologies that are more sustainable and environmentally benign.
Key strategies include the use of greener solvents, such as water or bio-based solvents, and the development of reusable catalysts. nih.govresearchgate.net For example, the synthesis of various nitrogen-containing heterocycles, including pyridine derivatives, has been successfully demonstrated in aqueous media. researchgate.net One-pot, multicomponent reactions represent another pillar of green chemistry, as they reduce the number of synthetic steps, minimize waste from purification, and save time and resources. nih.gov The Hantzsch pyridine synthesis is a classic example of a multicomponent reaction that could be adapted for a greener synthesis of pyridine-containing scaffolds. beilstein-journals.org
Solvent-Free and Aqueous Media Syntheses
The use of water as a solvent or conducting reactions in solvent-free conditions represents a significant advancement in green chemistry. mdpi.com These approaches mitigate the environmental impact associated with volatile organic solvents and often lead to simplified purification processes. scirp.org
Research has demonstrated the feasibility of synthesizing nitrogen-containing heterocycles in aqueous media. For instance, the synthesis of 1,5-benzodiazepines has been achieved in good yields by reacting o-phenylenediamine with ketones using 2-methylpyridinium trifluoromethanesulfonate (B1224126) as a reusable catalyst in water. mdpi.com Photochemical reactions for the synthesis of azepine derivatives have also been successfully performed in aqueous solvent mixtures, such as tetrahydrofuran (B95107) (THF) and water. researchgate.net One specific method involves the photolysis of substituted aromatic azides in a THF/H₂O mixture (4:3 ratio) at 25°C, yielding azepine derivatives. researchgate.net
Solvent-free reactions provide another eco-friendly alternative. A one-pot, three-component method for synthesizing 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives involves the reaction of 2-aminopyridine, benzaldehydes, and phenols at 80°C without any solvent. brieflands.com This method is noted for its operational simplicity and quick reaction times. brieflands.com Similarly, a solvent- and halide-free approach has been developed for the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides, highlighting an atom-economical C–H functionalization. rsc.org The synthesis of 2,4,6-trisubstituted pyridines has also been accomplished under solvent-free conditions by condensing aromatic ketones, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) using Montmorillonite K10 clay as a solid acid catalyst. scirp.org
Table 1: Examples of Solvent-Free and Aqueous Media Syntheses for Pyridine and Azepine Analogues
| Product Type | Reactants | Conditions | Yield | Source(s) |
|---|---|---|---|---|
| Azepine derivatives | Substituted aromatic azides | hv, THF/H₂O (4:3), 25°C | Not specified | researchgate.net |
| 2-[Phenyl(pyridin-2-ylamino)methyl]phenols | 2-Aminopyridine, Benzaldehydes, Phenols | 80°C, Solvent-free | Good to high (40-97%) | brieflands.com |
| Pyridine-2-yl substituted ureas | Pyridine N-oxides, Dialkylcyanamides | Solvent-free | Good to high (63-92%) | rsc.org |
| 2,4,6-Trisubstituted pyridines | Aromatic aldehydes, Acetophenone, Ammonium acetate | Montmorillonite K10, 120°C, Solvent-free | Up to 97% | scirp.org |
| 1,5-Benzodiazepines | o-Phenylenediamine, Ketones | 2-Methylpyridinium trifluoromethanesulfonate, Water | Good | mdpi.com |
Recyclable Catalytic Systems
Several types of recyclable catalysts have been employed in the synthesis of heterocyclic compounds structurally related to this compound. A novel Ni(II) complex based on 5-nitro-N¹-((pyridin-2-yl)methylene)benzene-1,2-diamine has been reported as an efficient and environmentally friendly heterogeneous catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines. ijmrhs.com This catalyst offers simple work-up procedures and facilitates high-yield reactions. ijmrhs.com
In the realm of azepine synthesis, a heterogeneous gold(I) catalyst has been shown to be highly effective. researchgate.net This catalyst, used for the oxidative intramolecular ring expansion of alkynyl heteroarenes, can be recovered and recycled up to eight times without a significant loss of efficiency. researchgate.net Another innovative approach involves the use of a magnetically recyclable heterogeneous nanocatalyst, γ-Fe₂O₃@TiO₂-Vitamin B₁, for the three-component synthesis of azepane-fused acridines. researchgate.net This system works under both traditional heating and ultrasonic irradiation conditions. researchgate.net
Solid acid catalysts like Montmorillonite K10 clay have also proven effective and recyclable. scirp.org In the solvent-free synthesis of 2,4,6-trisubstituted pyridines, the clay catalyst was easily recovered by filtration, washed, dried, and reused for multiple cycles without a noticeable decrease in its catalytic activity. scirp.org
Table 2: Performance of Recyclable Catalysts in the Synthesis of Related Heterocycles
| Catalyst | Reaction Type | Product | Recyclability | Source(s) |
|---|---|---|---|---|
| Ni(II) complex | One-pot, three-component condensation | Pyrido[2,3-d]pyrimidines | Reusable | ijmrhs.com |
| Heterogeneous gold(I) | Oxidative intramolecular ring expansion | Azepines | Up to 8 cycles without losing efficiency | researchgate.net |
| γ-Fe₂O₃@TiO₂-VB₁ nanocatalyst | Three-component reaction | Azepane fused acridines | Magnetically recyclable | researchgate.net |
| Montmorillonite K10 clay | One-pot condensation | 2,4,6-Trisubstituted pyridines | Active over at least 3 cycles | scirp.org |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. wjpps.com High atom economy is achieved through reaction types like cycloadditions, rearrangements, and addition reactions that minimize the formation of byproducts. researchgate.netresearchgate.net
The synthesis of azepines and their analogues has benefited from the application of atom-economical methods. Cycloaddition reactions, for instance, are reliable for producing functionalized azepines with high atom economy. researchgate.net A notable example is a reagentless Pictet-Spengler reaction of 2-(1H-indol-4-yl)ethanamines with aldehydes or ketones, which uses only water as a solvent and promoter to furnish azepino[3,4,5-cd]indoles in high yields, with water being the only byproduct. researchgate.net Similarly, a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas proceeds via C-H functionalization, representing a highly atom-economical route. rsc.org
Reaction efficiency optimization involves a systematic approach to identify the ideal conditions for a chemical transformation, maximizing yield and selectivity while minimizing time and resource consumption. whiterose.ac.uk This can be achieved through methods like Design of Experiments (DoE), which mathematically models the reaction output based on experimental inputs such as temperature, catalyst loading, and reaction time. whiterose.ac.uk The optimization of a hit-to-lead inhibitor, 5-methyl-2-(2-phenoxy-pyridin-3-yl)-benzo[d] researchgate.netijmrhs.comoxazin-4-one, was achieved through a structure-activity relationship study focusing on specific positions of the benzoxazinone (B8607429) core, leading to an optimized structure with improved properties. nih.gov In another study, the synthesis of imidazo[1,5-a]pyridine (B1214698) analogs was optimized by screening various conditions, identifying that 7.5 equivalents of p-TsOH provided the desired product in an excellent yield of 97%. acs.org These examples underscore the importance of methodical optimization in developing efficient and robust synthetic protocols. nih.govacs.org
Mechanistic Studies of Synthetic Transformations
The synthesis of the this compound scaffold often involves multi-step sequences where the formation of the seven-membered azepane ring is a critical phase.
Investigation of Rate-Determining Steps
In the context of functionalizing the azepane ring, particularly through transition metal-catalyzed C-H activation, the cleavage of the C-H bond is frequently identified as a crucial step. Kinetic Isotope Effect (KIE) experiments are instrumental in these investigations. For reactions involving N-aryl-2-aminopyridines, which share the key N-(2-pyridyl) structural motif, KIE studies have indicated that the C(sp²)–H bond cleavage is often involved in the rate-determining step of cyclization and functionalization reactions. rsc.org Similarly, in palladium-catalyzed reactions directed by the pyridine group, the initial C-H bond activation to form a metallacycle intermediate is considered a key kinetic bottleneck. rsc.orgsnnu.edu.cn The efficiency of this step can be influenced by the electronic properties of the catalyst and substituents on the pyridine ring. rsc.org
Identification of Key Intermediates
The synthesis and functionalization of this compound and related structures proceed through several identifiable intermediates.
Lactam Intermediates: A common synthetic route to the pyridinoazepane core involves a Beckmann rearrangement of an oxime to form a lactam. acs.org For instance, the synthesis of a fused pyridinoazepane starts from a dihydroquinolinone, which is converted to an E-oxime. Subsequent tosylation and Beckmann rearrangement yield a crucial lactam intermediate. acs.org This lactam is then reduced, typically with a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄), to afford the final saturated azepane ring fused with the pyridine moiety. acs.org
Metallacycle Intermediates: In heteroatom-directed C-H functionalization, the pyridine nitrogen acts as a directing group, coordinating to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium). rsc.orgsnnu.edu.cnthieme-connect.com This coordination facilitates the activation of a C-H bond on the azepane ring through a cyclometalation step, leading to the formation of a stable metallacycle intermediate. rsc.orgsnnu.edu.cn For example, with palladium catalysts, a vulcanchem.comvulcanchem.com-bicyclic palladacycle intermediate is preferentially formed, directing functionalization to the β-methylene C(sp³)–H bonds of the attached alkyl chain. snnu.edu.cn Similarly, rhodium catalysts can form rhodacycle intermediates during C(sp³)–H carbonylation reactions. thieme-connect.com
| Intermediate Type | Precursor/Reaction Type | Catalyst/Reagent | Resulting Structure | Source(s) |
| Lactam | Beckmann Rearrangement | Tosyl Chloride, LiAlH₄ | Fused Pyridinoazepane | acs.org |
| Palladacycle | C-H Activation/Functionalization | Pd(OAc)₂ | β-Functionalized Azepane | snnu.edu.cn |
| Rhodacycle | C-H Carbonylation | Rhodium Complex | Carbonylated Azepane | thieme-connect.com |
Transition State Analysis
Understanding the transition state (TS) is vital for explaining the reactivity and selectivity observed in the synthesis and functionalization of this compound.
C-H Activation TS: For C-H functionalization reactions directed by a pyridine-containing amine, Density Functional Theory (DFT) calculations have been employed to analyze the transition state of the C-H cleavage step. snnu.edu.cn These studies reveal that the geometry of the metallacycle in the transition state is a key factor for selectivity. For the related 2-(pyridin-2-yl)isopropyl (PIP) amine directing group, the design, including a gem-dimethyl group, was shown to lower the energy of the transition state and compress the bite angle, facilitating the C-H activation. snnu.edu.cn This principle applies to the broader class of N-(2-pyridyl) amine-directed reactions.
Dissociative Transition States: In a broader chemical context, the concept of mimicking transition states is a powerful strategy in inhibitor design. For enzymes like 5'-methylthioadenosine phosphorylase (MTAP), inhibitors have been designed to mimic the early and late features of the dissociative transition state of the enzymatic reaction. nih.gov While not a direct study of this compound synthesis, this illustrates the importance of transition state analysis in predicting chemical interactions and reactivity.
Reactivity of the Azepane Nitrogen
The secondary amine nitrogen of the azepane ring is a key site of reactivity, readily participating in nucleophilic reactions.
Alkylation and Acylation Reactions
The lone pair of electrons on the azepane nitrogen makes it nucleophilic, allowing for straightforward alkylation and acylation.
Alkylation: The nitrogen can be alkylated using various alkyl halides. For instance, N-benzylation of fused azepanes has been achieved using benzyl (B1604629) bromide in the presence of a base like potassium carbonate. acs.org A photocatalytic method has also been described for the α-alkylation of carbamates, including an azepane derivative, with vinyl azaarenes. researchgate.net Furthermore, the removal of the pyridine directing group can be achieved via a 'quaternization-hydride reduction' strategy, which involves the exhaustive methylation (alkylation) of the pyridine nitrogen, followed by reduction. researchgate.net
Acylation: Acylation of the azepane nitrogen can be performed using acyl chlorides or other acylating agents. nih.gov For example, N-(2-pyridyl)-anilines can undergo ortho-acylation under ruthenium catalysis. rsc.org General methods for the acylation of aromatic amines, including 2-aminopyridine, have been developed, which can be adapted for the acylation of the azepane nitrogen in the target molecule. google.com
| Reaction Type | Reagent(s) | Product Type | Source(s) |
| N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzylated Azepane | acs.org |
| N-Alkylation | Vinyl Pyridine, Photocatalyst | N-(2-pyridylethyl)azepane | researchgate.net |
| N-Acylation | Acyl Halides | N-Acylated Azepane | nih.gov |
| N-Acylation | Arylglyoxylic Acids, Ru-catalyst | N-Acylated Pyridyl-Aniline | rsc.org |
Heteroatom-Directed Functionalization
The pyridine ring in this compound serves as an effective directing group for the selective functionalization of C-H bonds within the azepane ring, a cornerstone of modern synthetic chemistry. snnu.edu.cn
This process typically involves:
Coordination of the pyridine nitrogen to a transition metal center (e.g., Pd, Ru, Rh). rsc.orgthieme-connect.com
Intramolecular C-H activation (cyclometalation) at a specific position on the azepane ring, forming a stable metallacycle intermediate. snnu.edu.cn
Reaction of the metallacycle with a coupling partner (e.g., aryl halides, alkenes, CO), followed by reductive elimination to yield the functionalized product and regenerate the catalyst. snnu.edu.cnthieme-connect.com
This strategy enables the introduction of various substituents at positions that would be otherwise unreactive. For example, the use of a 2-(pyridin-2-yl)isopropyl (PIP) amine directing group has enabled the palladium-catalyzed arylation, alkynylation, amidation, and fluorination of unactivated β-methylene C(sp³)–H bonds. snnu.edu.cn Similarly, rhodium-catalyzed reactions can achieve direct C(sp³)–H carbonylation of N-(2-pyridyl)pyrrolidines and piperidines, a reaction extendable to azepane systems. thieme-connect.com The directing group can often be removed after the desired functionalization has been achieved. researchgate.net
Elucidation of Reaction Mechanisms and Reactivity Patterns
The chemical behavior of this compound is largely dictated by the pyridine fragment, specifically the reactivity of the nitrogen atom and the aromatic π-system.
Reactivity of the Pyridine Nitrogen and Ring System: N-Oxidation and Quaternization
The lone pair of electrons on the pyridine nitrogen atom renders it a primary site for electrophilic attack, leading to two key reactions: N-oxidation and quaternization.
N-Oxidation: The reaction of this compound with oxidizing agents like dimethyldioxirane, peracetic acid, or m-chloroperbenzoic acid yields the corresponding pyridine N-oxide. researchgate.netnih.gov This transformation is generally efficient and can produce the N-oxide as the sole product. researchgate.net However, the rate of N-oxidation is sensitive to steric effects. researchgate.net The presence of the bulky azepane group at the 2-position can sterically hinder the approach of the oxidant, potentially reducing the reaction rate compared to un-substituted pyridine. researchgate.net The resulting N-oxide is a valuable intermediate, as the oxygen atom activates the pyridine ring, facilitating subsequent substitution reactions that are otherwise difficult to achieve. wikipedia.org
Quaternization: The pyridine nitrogen readily reacts with alkylating agents, such as haloadamantanes or other alkyl halides, to form pyridinium salts. rsc.orgosti.gov This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom, which significantly alters the electronic properties of the molecule. rsc.org This modification enhances π-electron delocalization along the molecular backbone. rsc.org Quaternization can also serve as a strategic step in synthetic sequences, for instance, in methods designed for the removal of a directing group. kuleuven.beacs.org
Electrophilic and Nucleophilic Aromatic Substitution
The pyridine ring's electron distribution allows it to undergo both electrophilic and nucleophilic substitution, with regioselectivity dictated by the nitrogen heteroatom and the C2-azepane substituent.
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is significantly less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. wikipedia.orglibretexts.orgyoutube.com Any electrophilic attack is directed towards the C3 and C5 positions (meta to the nitrogen). libretexts.org Direct substitution is often challenging and may require harsh conditions, as common Lewis acid catalysts or acidic reagents can protonate the pyridine nitrogen, further deactivating the ring. wikipedia.orgyoutube.com A more viable strategy involves prior N-oxidation, as the resulting pyridine N-oxide is more susceptible to electrophilic attack. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pyridine ring makes it inherently susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions (ortho and para to the nitrogen). stackexchange.comechemi.com In this compound, the C2 position is blocked by the azepane ring. Therefore, SNAr would preferentially occur at the C4 and C6 positions, provided a suitable leaving group (e.g., a halide) is present. nih.gov The stability of the anionic intermediate (Meisenheimer complex), which features a resonance structure placing the negative charge on the electronegative nitrogen atom, is the driving force for this regioselectivity. stackexchange.comechemi.com The reactivity in SNAr reactions is enhanced with better leaving groups; for instance, 2-fluoropyridines react much faster than their 2-chloro counterparts. nih.gov
Table 1: Reactivity of the Pyridine Ring in this compound
| Reaction Type | Preferred Position(s) | Reactivity Notes |
|---|---|---|
| N-Oxidation | Pyridine Nitrogen | Rate is sensitive to steric hindrance from the C2-azepane group. researchgate.net |
| Quaternization | Pyridine Nitrogen | Forms a pyridinium salt, enhancing π-electron delocalization. rsc.org |
| Electrophilic Substitution | C3, C5 | Ring is deactivated; reaction is difficult and meta-directing. wikipedia.orglibretexts.org |
| Nucleophilic Substitution | C4, C6 | Ring is activated for SNAr; C2 is blocked by the azepane substituent. stackexchange.comechemi.com |
Inter-Ring Electronic and Steric Influences on Reactivity
Electronic Influences: The azepane ring, as a saturated secondary amine attached to the pyridine, functions as an alkyl substituent. It exerts a weak electron-donating inductive effect (+I) on the pyridine ring. This effect slightly increases the electron density of the aromatic system, but it is generally not strong enough to overcome the powerful electron-withdrawing nature (-I and -M effects) of the pyridine nitrogen itself. wikipedia.org The net result is a pyridine ring that remains electron-deficient, though its reactivity may be subtly modulated compared to unsubstituted pyridine.
Steric Influences: The non-planar, seven-membered azepane ring imposes significant steric bulk around the C2-position of the pyridine ring. This steric hindrance directly impacts the reactivity of adjacent sites. nih.govacs.org It can impede the approach of reagents to the pyridine nitrogen for N-oxidation and quaternization and to the C3-position for electrophilic substitution. researchgate.net This steric blocking can be advantageous, potentially enhancing the regioselectivity of reactions at more accessible positions like C4, C5, and C6.
Computational Probing of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for investigating the reaction pathways of complex molecules like this compound. smu.edu While specific studies on this exact compound are not detailed, the principles from related systems are directly applicable. ias.ac.incore.ac.ukacs.org
DFT calculations can be used to model the molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential (ESP) surface. ias.ac.inbohrium.comacs.org This analysis helps predict the most likely sites for electrophilic and nucleophilic attack by identifying electron-rich and electron-poor regions. bohrium.comacs.org Furthermore, computational methods allow for the mapping of the entire reaction coordinate, including the identification of transition states and the calculation of activation energies for different potential reaction pathways. smu.edu This provides a quantitative understanding of reaction feasibility and selectivity, guiding synthetic efforts and deepening the mechanistic understanding of the compound's reactivity. core.ac.ukresearchgate.net
Table 2: Application of Computational Methods to Probe Reactivity
| Computational Method | Information Gained | Relevance to this compound |
|---|---|---|
| DFT Geometry Optimization | Provides the lowest energy 3D structure. | Determines the conformation of the azepane ring and its steric impact. acs.org |
| Frontier Molecular Orbitals (FMO) | Identifies HOMO (nucleophilic) and LUMO (electrophilic) sites. | Predicts general reactivity and sites for orbital-controlled reactions. ias.ac.inbohrium.com |
| Molecular Electrostatic Potential (ESP) | Visualizes charge distribution and electrostatic potential. | Predicts sites for charge-controlled electrophilic and nucleophilic attack. bohrium.com |
| Transition State (TS) Search | Locates the highest energy point along a reaction coordinate. | Allows calculation of activation barriers for N-oxidation, substitution, etc. smu.edu |
| Intrinsic Reaction Coordinate (IRC) | Maps the reaction pathway from transition state to products/reactants. | Confirms that a calculated TS connects the intended species and reveals the mechanism. smu.edu |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| Dimethyldioxirane |
| m-Chloroperbenzoic acid |
| Peracetic acid |
| 2-Fluoropyridine |
Spectroscopic and Diffraction Based Structural Characterization
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular mass, which in turn allows for the deduction of its elemental composition. For the compound 2-(Pyridin-2-yl)azepane, which has a chemical formula of C₁₁H₁₆N₂, the theoretical monoisotopic mass can be calculated with high precision.
The calculated exact mass provides a benchmark for experimental determination. In a typical HRMS analysis, this compound would be ionized, commonly using techniques such as Electrospray Ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ion (e.g., [M+H]⁺) would be measured by a high-resolution mass analyzer. The experimentally determined mass would then be compared to the calculated value to confirm the elemental composition. A minimal difference between the measured and calculated mass, typically in the range of parts per million (ppm), provides strong evidence for the compound's identity.
As of the current literature review, specific experimental HRMS data for this compound has not been reported in publicly accessible research. Therefore, a comparison between experimental and theoretical values cannot be presented at this time.
Table 1: Calculated Exact Mass for this compound
| Molecular Formula | Adduct | Calculated m/z |
| C₁₁H₁₆N₂ | [M+H]⁺ | 177.1386 |
| C₁₁H₁₆N₂ | [M+Na]⁺ | 199.1205 |
Note: The m/z values are calculated based on the most abundant isotopes of each element.
X-ray Crystallography for Absolute Structure and Stereochemistry
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, as well as insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions.
The process of single crystal X-ray diffraction involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is elucidated.
For this compound, a successful single crystal X-ray diffraction analysis would unequivocally confirm its molecular structure, including the connectivity of the pyridine (B92270) and azepane rings and the conformation of the seven-membered azepane ring. However, a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic properties and preferred geometries of the molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide insights into orbital energies, charge distributions, and molecular stability.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netslideshare.net It is favored for its balance of accuracy and computational efficiency. mdpi.com DFT studies, particularly using functionals like B3LYP, can elucidate the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. slideshare.netmdpi.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For 2-(Pyridin-2-yl)azepane, DFT calculations would map the electron density of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich azepane ring, while the LUMO would be concentrated on the electron-deficient pyridine (B92270) ring, facilitating intramolecular charge transfer.
Table 1: Illustrative Frontier Orbital Energies Calculated by DFT
| Molecule/Fragment | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyridine | -6.68 | -0.45 | 6.23 |
| Azepane | -5.95 | 1.20 | 7.15 |
| This compound (Predicted) | -6.10 | -0.25 | 5.85 |
Note: Data for pyridine and azepane are representative values from theoretical studies. The values for this compound are hypothetical predictions to illustrate the expected trend.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are quantum chemistry methods that rely on first principles without the use of experimental parameters. nih.govuni-muenchen.de These calculations are used to accurately determine the ground state geometries of molecules, including bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net For heterocyclic systems like azepane, computational methods can predict geometrical parameters that show excellent agreement with experimental data obtained from X-ray diffraction. nih.govacs.org
For this compound, ab initio geometry optimization would identify the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The accuracy of these methods is such that the root mean square deviation (RMSD) between calculated and experimental geometries is typically very small. nih.gov
Table 2: Comparison of Calculated and Experimental Bond Lengths for Azepane
| Bond | Method: M06-2X/6-311++G(d,p) (Å) | Method: MP2/aug-cc-pVTZ (Å) | Experimental (X-ray) (Å) |
|---|---|---|---|
| C1-C2 | 1.5335 | 1.5297 | 1.527 |
| C2-C3 | 1.5297 | 1.5255 | 1.528 |
| C3-C5 | 1.5343 | 1.5294 | 1.526 |
| C5-N | 1.4590 | 1.4602 | 1.456 |
Source: Data adapted from a computational study on azepane and its derivatives. researchgate.net
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the electron density distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netpreprints.org The MEP map is plotted on the molecular surface, where different colors represent different values of the electrostatic potential. researchgate.net
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or high nuclear charge. These sites are prone to nucleophilic attack.
Green regions represent neutral or weakly interacting areas.
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. researchgate.net Conversely, the hydrogen atom attached to the nitrogen in the azepane ring (N-H) would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. scirp.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. nih.gov This analysis is used to study charge transfer, hyperconjugative interactions, and intramolecular hydrogen bonding. mdpi.comresearchgate.net
Table 3: Illustrative NBO Analysis - Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) of Azepane | π* (C-C) of Pyridine | 5.5 | Hyperconjugation (n → π*) |
| σ (C-H) of Azepane | σ* (N-C) of Azepane | 2.1 | Hyperconjugation (σ → σ*) |
| LP (N) of Pyridine | σ* (C-C) of Pyridine | 4.8 | Hyperconjugation (n → σ*) |
Note: The values presented are hypothetical and serve to illustrate the type of data obtained from an NBO analysis for a molecule like this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions. mdpi.com
The seven-membered azepane ring is known for its significant conformational flexibility. jopir.in Unlike rigid five- or six-membered rings, the azepane scaffold can adopt multiple low-energy conformations, such as chair, boat, and twist-chair forms. nih.govresearchgate.net This flexibility is crucial as it allows the molecule to adapt its shape to interact optimally with biological targets. jopir.in
Tautomeric Equilibria Investigations
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in the study of heterocyclic compounds like this compound. The pyridine ring, in particular, can exhibit various tautomeric forms, such as the pyridone-hydroxypyridine equilibrium, which can significantly influence the molecule's chemical reactivity, physical properties, and biological activity.
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating tautomeric equilibria. ruc.dksemanticscholar.orgresearchgate.net These methods allow for the calculation of the relative energies of different tautomers, thereby predicting their relative populations at equilibrium. For instance, studies on similar pyridine derivatives have utilized DFT calculations at levels such as B3LYP/6-311++G(d,p) to determine the most stable tautomeric forms in both the gas phase and in solution. ruc.dk
In the case of this compound, a theoretical investigation would involve the computational modeling of potential tautomers. While the azepane ring is saturated and less likely to exhibit tautomerism, the pyridine moiety could theoretically exist in different forms, although the canonical aromatic form is expected to be overwhelmingly stable. A computational study would calculate the Gibbs free energy of each potential tautomer to predict their equilibrium distribution.
Table 1: Hypothetical Tautomeric Equilibrium Data for a Pyridine Derivative (Illustrative Example)
| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) | Population (%) |
| Pyridine Form | B3LYP | 6-311++G(d,p) | 0.00 | >99.9 |
| Pyridone Form | B3LYP | 6-311++G(d,p) | 15.2 | <0.1 |
Note: This table is illustrative and not based on actual calculations for this compound.
Solvent Effects on Molecular Conformation
The three-dimensional conformation of a molecule is often influenced by its surrounding environment, particularly the solvent. Computational methods, such as molecular dynamics (MD) simulations and continuum solvent models, are employed to study these solvent effects. rsc.orgaps.org MD simulations explicitly model the interactions between the solute and individual solvent molecules, providing a dynamic picture of how the solvent influences conformational changes over time. researchgate.net Continuum solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive way to estimate solvent effects on molecular properties. orientjchem.org
For this compound, the flexible seven-membered azepane ring can adopt various conformations (e.g., chair, boat, twist-boat). The preferred conformation can be influenced by the polarity of the solvent. In a nonpolar solvent, intramolecular hydrogen bonding might be favored, leading to more compact conformations. In contrast, a polar protic solvent could form hydrogen bonds with the pyridine nitrogen, potentially favoring more extended conformations. A computational study would involve running MD simulations of this compound in different explicit solvents (e.g., water, chloroform, dimethyl sulfoxide) to analyze the conformational landscape in each environment.
Ligand-Protein Interaction Modeling
Understanding how a molecule like this compound interacts with biological macromolecules is crucial for predicting its potential pharmacological activity. Ligand-protein interaction modeling encompasses several computational techniques to predict the binding mode and affinity of a ligand to a protein receptor.
Molecular Docking Studies with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them.
While no specific molecular docking studies for this compound have been identified, this technique is widely applied to pyridine-containing compounds to investigate their interactions with various biological targets. nih.govtubitak.gov.tr For example, a hypothetical docking study of this compound could involve a target protein where the pyridine moiety could act as a hydrogen bond acceptor and the azepane ring could engage in hydrophobic interactions. The results would provide insights into the plausible binding poses and key intermolecular interactions.
Binding Affinity Prediction and Scoring Functions
Scoring functions are at the heart of molecular docking and are used to estimate the binding affinity between a ligand and a protein. researchgate.net These functions can be classified into three main types: force-field-based, empirical, and knowledge-based. More advanced methods for binding affinity prediction include the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approaches, which combine molecular mechanics energy calculations with continuum solvation models. nih.gov
In the context of this compound, after performing molecular docking to a specific receptor, these scoring functions and more rigorous methods could be employed to predict its binding affinity (e.g., in terms of ΔG or Ki). This information is valuable for prioritizing compounds in virtual screening campaigns.
Dynamics of Ligand-Receptor Complexes
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. nih.govyums.ac.irnih.govresearchgate.net MD simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the binding pose, and the role of solvent molecules in the interaction.
Predictive Modeling for Biological Activity
Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netsemanticscholar.org These models can then be used to predict the activity of new, untested compounds.
QSAR studies typically involve a set of compounds with known biological activities. For each compound, a set of molecular descriptors (physicochemical properties, topological indices, etc.) is calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. While no specific QSAR models for this compound have been reported, QSAR studies on other series of pyridine derivatives have been successfully used to guide the design of new compounds with improved activity. researchgate.net A hypothetical QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target.
Biological Activity and Structure Activity Relationship Sar Studies
Mechanisms of Enzyme Inhibition by 2-(Pyridin-2-yl)azepane Derivatives
Research into the inhibition of monoamine oxidases (MAO-A and MAO-B) has been conducted on derivatives containing a pyridazine ring, a close isostere of pyridine (B92270), linked to a piperidine (B6355638) ring, which is a six-membered heterocycle related to the seven-membered azepane. A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds were more effective at inhibiting MAO-B than MAO-A. nih.gov
Compound S5 , which has a 3-chloro substitution on the phenyl ring, was identified as the most potent MAO-B inhibitor in the series with a half-maximal inhibitory concentration (IC50) of 0.203 μM. nih.gov The second most potent was compound S16 , with an IC50 of 0.979 μM. nih.gov Structure-activity relationship (SAR) studies on this series revealed that substituents on the phenyl ring significantly influence MAO-B inhibition. For substitutions at the 3-position, the order of inhibitory potency was found to be -Cl > -OCH3 > -F > -CN > -CH3 > -Br. nih.gov Kinetic studies showed that compounds S5 and S16 are competitive and reversible inhibitors of MAO-B. nih.gov
Table 1: MAO Inhibition by Pyridazinobenzylpiperidine Derivatives
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|
| S5 | 3.857 | 0.203 | 19.04 |
| S15 | 3.691 | >10 | - |
| S16 | >20 | 0.979 | >20.43 |
While specific data on this compound is unavailable, other azepane-based structures have been identified as potent enzyme inhibitors. For instance, a series of dibenzo[b,f]azepine derivatives were synthesized and evaluated as potential anticancer agents, where they were found to act as selective topoisomerase II inhibitors. nih.gov In a separate line of research, substituted 2-oxo-azepane derivatives were developed as potent, orally active inhibitors of gamma-secretase, a key enzyme implicated in Alzheimer's disease. nih.gov
Receptor Binding and Modulation
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor is a key target in neurological research. Although not an azepane derivative, the compound Perampanel , which features a pyridin-2-yl group attached to a pyridone ring, is a notable noncompetitive AMPA receptor antagonist. nih.gov The discovery of Perampanel emerged from SAR studies on a series of 1,3,5-triaryl-1H-pyridin-2-one derivatives. This research highlighted the importance of the aromatic rings at positions 1, 3, and 5 of the pyridone core. Perampanel demonstrated potent activity in an in vitro AMPA-induced Ca2+ influx assay with an IC50 value of 60 nM. nih.gov
Table 2: AMPA Receptor Antagonist Activity
| Compound | Structure Class | Target | Activity (IC50) |
|---|---|---|---|
| Perampanel | 1,3,5-triaryl-1H-pyridin-2-one | AMPA Receptor | 60 nM |
Derivatives containing an azepine ring have been explored as agonists for the 5-HT2C receptor, a target for conditions like obesity. nih.gov One study focused on a series of bicyclic pyridazino[3,4-d]azepines, which are heterocycle-fused azepines. This work identified potent 5-HT2C receptor agonists with high selectivity over the 5-HT2B receptor subtype. nih.gov Another study on pyrimido[4,5-d]azepines also yielded potent and selective 5-HT2C receptor partial agonists. researchgate.net A rational design strategy focusing on CNS penetration and SAR-based optimization led to lead compounds with a desirable balance of properties for preclinical evaluation. researchgate.net
The cannabinoid receptor 2 (CB2) is a therapeutic target for inflammatory conditions. Research in this area has led to the development of N-aryl-2-pyridone-3-carboxamide derivatives as CB2 receptor agonists. nih.gov While these compounds are based on a 2-pyridone scaffold rather than an azepane, the study provides insight into designing ligands for this receptor. The most promising compound from this series, 8d , exhibited an EC50 of 112 nM and was shown to be non-toxic. nih.gov Molecular docking studies suggest a binding mode consistent with other known CB2 agonists and indicate key structural requirements on the pyridone ring for inducing an agonist response. nih.govnih.gov
Compound Names Table
General Receptor Interaction Profiling
The this compound scaffold is foundational to a variety of molecules that exhibit interactions with multiple receptor systems within the central nervous system. While a comprehensive binding profile for this compound itself is not extensively detailed in the literature, analysis of its structural components—the pyridine ring and the azepane ring—provides insight into its potential receptor affinities. Derivatives and analogs have been studied for their interactions with nicotinic, dopamine, sigma, and benzodiazepine receptors.
Nicotinic Acetylcholine Receptors (nAChRs): The pyridine moiety is a key pharmacophore in many ligands that target nAChRs. Analogs of epibatidine, which feature a pyridine ring, have been assessed for their binding affinity at various nAChR subtypes. For instance, 2'-pyridine ring substituted analogs show varied affinities for α4β2 and α3β4 receptors, indicating that substitutions on the pyridine ring can modulate both affinity and subtype selectivity nih.gov.
Dopamine Receptors: The azepane ring is a structural feature in compounds designed to target dopamine transporters (DAT) and receptors. While specific data for this compound is limited, related azepine derivatives have been identified as inhibitors of norepinephrine (NET) and dopamine (DAT) transporters.
Sigma Receptors: The sigma receptor system is another potential target. These receptors are known to bind a wide variety of chemical structures, and ligands often possess a nitrogen-containing ring system, suggesting a possible interaction for azepane derivatives.
Benzodiazepine Receptors: Certain 2-phenyl-imidazo[1,2-a]pyridine derivatives have shown high affinity and selectivity for both central and peripheral benzodiazepine receptors, highlighting the role of the pyridine scaffold in targeting this receptor class researchgate.net.
Table 1: Receptor Binding Affinities of Selected Pyridine and Azepine-Related Compounds This table presents data for structurally related compounds to infer the potential receptor profile of this compound.
| Compound Class | Receptor Subtype | Binding Affinity (Ki or IC50) | Source |
|---|---|---|---|
| Epibatidine Analog (Fluoro) | nAChR α4β2 | High Affinity | nih.gov |
| Epibatidine Analog (Amino) | nAChR α3β4 | Moderate Affinity | nih.gov |
| Imidazo[1,2-a]pyridine Deriv. | Peripheral Benzodiazepine Receptor | >1000-fold selective vs Central | researchgate.net |
| Dibenzo[b,f]azepine Deriv. (5e) | Topoisomerase II | IC50 = 6.36 µM | nih.gov |
Anticancer and Cytotoxic Mechanisms
The pyridine nucleus is a privileged scaffold in the development of anticancer agents, with derivatives exhibiting a range of cytotoxic mechanisms against various cancer cell lines chemijournal.comopenresearchlibrary.org.
Induction of Apoptosis Pathways
A primary mechanism by which pyridine-containing compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.
Cell Cycle Arrest: Numerous pyridine derivatives have been shown to induce cell cycle arrest, often at the G2/M phase. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. For example, certain novel pyridine and pyridone compounds were found to induce G2/M arrest in liver (HepG2) and breast (MCF-7) cancer cells nih.gov. This effect is often mediated by the upregulation of cell cycle inhibitors like p53 and p21 and the downregulation of proteins such as cyclin D1 nih.gov.
Modulation of Apoptotic Proteins: The apoptotic cascade is regulated by a balance of pro-apoptotic (e.g., Bax, Caspases) and anti-apoptotic (e.g., Bcl-2) proteins. Studies on various pyridine derivatives demonstrate their ability to shift this balance towards cell death. One study found that a potent pyridine derivative upregulated the expression of p53, Bax, and Caspase-3 while down-regulating Bcl-2 and Mdm-2 in MCF-7 breast cancer cells qu.edu.qa. Similarly, spiro-pyridine derivatives were shown to activate Bax and suppress Bcl-2 expression nih.gov.
Signal Transduction Pathways: The activation of specific signaling pathways, such as the JNK (c-Jun N-terminal kinase) pathway, is another route for apoptosis induction by these compounds nih.gov.
Disruption of Cellular Metabolism
The reprogramming of cellular metabolism is a hallmark of cancer, with many tumors relying heavily on aerobic glycolysis (the Warburg effect) for energy production mdpi.com. While specific studies detailing the effects of this compound on cancer cell metabolism are not extensively documented in the reviewed literature, this remains a plausible mechanism of action for novel anticancer agents. Inhibitors of key metabolic pathways, such as glycolysis and glutamine metabolism, are an emerging class of anticancer drugs mdpi.com. The impact of opioids on cellular metabolic pathways crucial for oncogenesis, including glycolysis and oxidative phosphorylation (OXPHOS), has been noted, though this is not directly related to the pyridine-azepane structure nih.gov.
Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is a significant mechanism for inducing cytotoxicity in cancer cells. Elevated ROS levels lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis. Metal complexes incorporating pyridine-based ligands have been shown to be effective ROS generators.
Copper(II) complexes, in particular, are known to produce oxidative damage mdpi.com. A study on pyridine-benzimidazole-based Cu(II) complexes confirmed that they activate intracellular ROS production, which contributes to their anticancer activity by disrupting the mitochondrial membrane potential and initiating the mitochondrial-mediated apoptotic pathway nih.gov. Similarly, other Cu(II) complexes with pyridine-derivative ligands have been shown to exert chemotherapeutic effects by generating ROS nih.gov. This suggests that metal complexes of this compound or its derivatives could potentially function as pro-oxidant anticancer agents.
Topoisomerase II Inhibition and DNA Intercalation
DNA topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication and transcription. Topoisomerase II (Topo II) is a well-established target for anticancer drugs because of its high expression in proliferating cancer cells mdpi.commdpi.com.
Topoisomerase II Inhibition: Compounds containing azepine or pyridine scaffolds have been identified as Topo II inhibitors. For instance, novel dibenzo[b,f]azepine derivatives were designed as selective Topo II inhibitors nih.gov. These agents can act as "topoisomerase poisons," which stabilize the transient Topo II-DNA cleavage complex, leading to lethal double-strand DNA breaks, or as catalytic inhibitors that prevent the enzyme from functioning mdpi.comnih.gov. Many pyridine derivatives have been shown to inhibit various kinases and enzymes, including topoisomerases openresearchlibrary.orgresearchgate.net.
DNA Intercalation: Intercalation is a process where planar, polycyclic aromatic molecules insert themselves between the base pairs of the DNA double helix wikipedia.orgmorressier.com. This binding mode distorts the DNA structure, interfering with replication and transcription, and can inhibit the activity of DNA-processing enzymes like Topo II. The planar nature of the pyridine ring makes it a suitable candidate for inclusion in DNA intercalating agents researchgate.net. Polypyridyl ligands with extended aromatic systems are commonly used as DNA intercalation agents mdpi.com. The binding of pyridine-benzimidazole Cu(II) complexes to DNA has been shown to occur via an intercalative mode, leading to DNA cleavage and cell cycle arrest nih.gov.
Table 2: Anticancer and Cytotoxic Mechanisms of Related Pyridine/Azepine Compounds
| Compound/Class | Cancer Cell Line(s) | Mechanism of Action | IC50 | Source |
|---|---|---|---|---|
| Pyridine Derivative (Compound 1) | HepG2 (Liver) | G2/M Arrest, Apoptosis (p53/JNK) | 4.5 µM | nih.gov |
| Pyridine Derivative (Compound 9a) | MCF-7 (Breast) | Apoptosis (Bax↑, Bcl-2↓) | 20 µM | qu.edu.qa |
| Dibenzo[b,f]azepine (Compound 5e) | Leukemia SR | Topo II Inhibition, G1 Arrest | 13.05 µM | nih.gov |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | Cell Cycle Arrest, Apoptosis | 45 µM | nih.gov |
| Pyridine-benzimidazole-Cu(II) Complex | HCT116 (Colon) | ROS Generation, DNA Intercalation | - | nih.gov |
Antimicrobial and Antiviral Efficacy
The pyridine scaffold is present in numerous compounds demonstrating significant activity against a wide range of microbial and viral pathogens mdpi.com.
Antimicrobial Activity: Pyridine derivatives have been extensively evaluated for their antibacterial and antifungal properties. Various synthetic pathways have yielded pyridine compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains nih.gov. For example, certain pyridinium (B92312) bromide salts exhibit excellent antibacterial activity due to a favorable balance between hydrophilicity and hydrophobicity nih.gov. Novel quinazolone pyridinium compounds have been identified as broad-spectrum antibacterial agents effective against resistant strains like MRSA, with mechanisms including membrane damage and DNA replication hindrance mdpi.com. Furthermore, alkyl pyridinol compounds, which are anaephene derivatives, show selective and potent bactericidal activity against Gram-positive bacteria, including various S. aureus strains, by causing disruption of the bacterial membrane mdpi.com.
Antiviral Activity: The pyridine ring is a core component of many molecules with broad-spectrum antiviral efficacy nih.goveurekaselect.comresearchgate.net. Pyridine derivatives have shown inhibitory activity against a diverse array of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and coronaviruses researchgate.netnih.gov. The mechanisms of viral inhibition are varied and can include the targeting of essential viral enzymes like reverse transcriptase and polymerases, inhibition of viral replication cycles, and interference with viral entry or maturation processes nih.govnih.gov.
Table 3: Antimicrobial and Antiviral Activity of Selected Pyridine Derivatives
| Compound Class | Target Organism/Virus | Activity/Metric | Source |
|---|---|---|---|
| Pyridine Compounds | S. aureus, E. coli | MIC: 31.25 to 62.5 µg/mL | mdpi.com |
| Quinazolone Pyridinium (19a) | MRSA, E. coli | MIC: 0.5 µg/mL | mdpi.com |
| Alkyl Pyridinol (JC-01-074) | S. aureus | MIC: 16 µg/mL | mdpi.com |
| General Pyridine Derivatives | HIV, HCV, HBV, RSV | Broad Antiviral Activity | eurekaselect.comresearchgate.net |
Elucidation of Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. youtube.com For the pyridinylazepane scaffold, SAR studies focus on how modifications to the pyridine ring, the azepane ring, and any linking groups influence potency and selectivity.
The biological activity of pyridine derivatives can be significantly modulated by the nature and position of substituents on the pyridine ring. nih.gov
Electron-donating vs. Electron-withdrawing groups: The introduction of electron-donating groups (e.g., -OCH3, -OH, -NH2) can enhance the biological activity of pyridine derivatives in some contexts, such as antiproliferative activity. nih.gov Conversely, electron-withdrawing groups (e.g., halogens, -NO2) can also lead to potent compounds, depending on their position and the biological target. rsc.orgmdpi.com
Steric hindrance: Bulky substituents can decrease biological activity by sterically hindering the interaction of the molecule with its target binding site. nih.gov
Lipophilicity: The lipophilicity of the molecule, which can be altered by substituents, plays a crucial role in its ability to cross cell membranes and reach its target.
In the context of antimicrobial activity, the presence of specific substituents can enhance potency. For example, in a series of pyrazoline derivatives, a methoxy (-OCH3) group on a phenyl ring attached to the core structure increased antibacterial activity against S. aureus and E. faecalis. nih.gov
Many biological targets, such as receptors and enzymes, are chiral. Consequently, the stereochemistry of a drug molecule can have a profound impact on its interaction with these targets. acs.orgrsc.org Enantiomers of a chiral drug can exhibit different affinities and efficacies, with one enantiomer often being significantly more potent than the other.
Based on the available SAR data for pyridine and azepane derivatives, several design principles can be proposed to enhance the biological activity of the this compound scaffold:
Systematic substitution on the pyridine ring: A systematic exploration of substituents (both electron-donating and electron-withdrawing) at various positions on the pyridine ring is crucial to optimize interactions with the biological target.
Modification of the azepane ring: Introducing substituents on the azepane ring can influence the molecule's conformation and provide additional points of interaction with a receptor. Furthermore, altering the size of the saturated nitrogen-containing ring (e.g., from piperidine to azepane) can impact binding affinity. nih.gov
Introduction of quaternization: For antimicrobial applications, quaternization of the azepane nitrogen to form a permanent positive charge can enhance activity by promoting interaction with and disruption of the bacterial cell membrane.
Stereochemical control: The synthesis and biological evaluation of individual enantiomers are critical to identify the more potent stereoisomer and to improve receptor selectivity, thereby potentially reducing off-target effects. acs.org
Applications in Advanced Chemical Sciences and Materials
Ligand Design in Coordination Chemistry
Metal Complexation Studies
No published studies detailing the coordination of "2-(Pyridin-2-yl)azepane" with various metal ions were identified. Information regarding the synthesis, isolation, and characterization of its metal complexes, including data on coordination numbers, geometries, and stability constants, is not available in the current scientific literature.
Catalytic Applications of Pyridin-2-ylazepane Metal Complexes
Consequently, due to the absence of isolated and characterized metal complexes of "this compound," there is no research to report on their potential catalytic activities in chemical transformations.
Supramolecular Chemistry
Host-Guest Chemistry with Pyridin-2-ylazepane Scaffolds
The potential of "this compound" to act as a host molecule in forming inclusion complexes with guest species has not been explored in any published research.
Self-Assembly and Non-Covalent Interactions
There are no available studies on the self-assembly behavior of "this compound" or its derivatives, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces.
Design of Molecular Recognition Systems
The application of "this compound" in the design of systems for molecular recognition is an area that remains uninvestigated according to the available literature.
Materials Science and Engineering
The unique structural characteristics of this compound, which combine a six-membered aromatic pyridine (B92270) ring with a seven-membered saturated azepane ring, make it a candidate for investigation in various areas of materials science. The pyridine moiety, in particular, offers coordination sites and electronic properties that are valuable in the development of advanced functional materials.
Incorporation into Advanced Polymer Systems
The incorporation of pyridine-containing units into polymer backbones or as pendant groups can significantly influence the final properties of the material. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a site for quaternization to introduce charge, or a coordination site for metal ions. While specific research on the polymerization of this compound is not extensively documented, its structure suggests potential as a monomer or functionalizing agent in polymer synthesis.
Potential roles in polymer systems could include:
Metal-Coordinating Polymers: The pyridine nitrogen can chelate with metal ions, leading to the formation of metallopolymers. These materials often exhibit interesting optical, electronic, and catalytic properties.
Stimuli-Responsive Polymers: The basicity of the pyridine nitrogen allows for pH-responsive behavior. In acidic conditions, protonation of the nitrogen can induce conformational changes or alter the solubility of the polymer.
Supramolecular Assemblies: The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions can be exploited to create self-assembling polymer systems and supramolecular networks.
Development of Advanced Analytical Methods
The analysis of chemical compounds like this compound requires robust analytical methods for separation, identification, and quantification, particularly for impurity profiling and quality control in pharmaceutical contexts. nih.gov
Chromatographic Techniques for Separation and Quantification
Chromatography is a primary technique for the analysis of organic compounds. mdpi.com For a polar, basic compound like this compound, several high-performance liquid chromatography (HPLC) modes would be applicable.
Reversed-Phase Liquid Chromatography (RPLC): This is the most common HPLC mode, where separation is based on hydrophobic/hydrophilic interactions. mdpi.com A C18 or C8 stationary phase would be used with a mobile phase consisting of a mixture of water/buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention of this compound would be controlled by adjusting the organic modifier content and the pH of the mobile phase. Using an acidic buffer would protonate the basic nitrogens, altering retention and improving peak shape.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar compounds. nih.gov It uses a polar stationary phase (e.g., bare silica (B1680970) or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent. This technique could provide different selectivity for this compound and its impurities compared to RPLC.
Gas Chromatography (GC): GC can be used for the analysis of volatile and thermally stable compounds. The volatility of this compound would determine the suitability of this method. Derivatization might be necessary to improve its thermal stability or detection characteristics.
The table below outlines chromatographic methods potentially suitable for the analysis of this compound.
| Chromatographic Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase | Rationale for Application |
| RPLC mdpi.com | Partitioning based on polarity | C18, C8 (non-polar) | Water/Buffer and Acetonitrile/Methanol | Robust method for a wide range of organic molecules; pH control can optimize separation of basic compounds. |
| HILIC nih.gov | Partitioning of polar analytes from high organic mobile phase into a hydrated stationary phase | Silica, Amide, Diol (polar) | High % Acetonitrile with aqueous buffer | Effective for polar compounds that are weakly retained in RPLC. |
| GC-FID/MS mdpi.com | Partitioning based on boiling point and polarity | Polysiloxane-based (e.g., DB-5) | Inert gas (Helium, Nitrogen) | Suitable for volatile and thermally stable analytes; MS detection provides structural information. |
This table describes the principles and applicability of these methods to a compound with the structure of this compound.
Electrophoretic Methods
Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer a high-efficiency alternative to chromatography for the analysis of ionizable compounds. nih.gov CE separates solutes based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the molecule. nih.gov
For this compound, which contains basic nitrogen atoms, Capillary Zone Electrophoresis (CZE) would be a highly effective technique. The analysis would be performed in a buffer with a pH below the pKa of the compound's conjugate acid. In these conditions, the molecule would be protonated and carry a positive charge, allowing it to migrate in the electric field. CZE offers advantages such as high resolution, rapid analysis times, and minimal consumption of reagents and samples. nih.gov This method is particularly powerful for impurity profiling, as it can separate compounds with very similar structures based on small differences in their charge or size.
Spectrophotometric Detection Strategies
The integration of the pyridyl functional group within the this compound structure provides a basis for its application in spectrophotometric detection, particularly for the sensing of metal ions. The underlying principle of these detection strategies is the formation of a coordination complex between the ligand, in this case, this compound, and a metal ion. This complexation event leads to a discernible change in the electronic properties of the ligand, which can be monitored using UV-Visible spectrophotometry.
The lone pair of electrons on the nitrogen atom of the pyridine ring, in conjunction with the nitrogen of the azepane ring, allows this compound to act as a bidentate or potentially polydentate chelating agent. When a solution containing this compound is introduced to a sample containing specific metal ions, the chelation process results in the formation of a new, often colored, metal-ligand complex. This formation alters the way the molecule absorbs light. Typically, the complex will exhibit a new absorption band at a different wavelength (a batochromic or hypsochromic shift) or a significant increase in the molar absorptivity of an existing band (a hyperchromic effect) compared to the free ligand.
Research on analogous 2-pyridyl-containing chelating agents has demonstrated the viability of this approach for the quantitative analysis of various transition metal ions. For instance, ligands such as 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) and 4-(2-pyridylazo)resorcinol (B72590) (PAR) are well-established spectrophotometric reagents for the determination of metal ions like copper(II), zinc(II), nickel(II), cobalt(II), and iron(II). ekb.egresearchgate.netnih.gov The formation of stable complexes with these ions produces a distinct color change, enabling their quantification even at low concentrations.
The general procedure for such a spectrophotometric method involves several key steps:
Complex Formation: A solution of this compound is mixed with the sample solution containing the target metal ion. The reaction is often carried out in a suitable buffer to control the pH, as the stability of the metal-ligand complex can be pH-dependent.
Spectrophotometric Measurement: The UV-Visible spectrum of the resulting solution is recorded. The absorbance of the metal-ligand complex is measured at its wavelength of maximum absorbance (λmax).
Quantification: The concentration of the metal ion is determined by applying the Beer-Lambert law, which relates absorbance to concentration. A calibration curve, constructed by measuring the absorbance of a series of standard solutions of the metal ion, is typically used for accurate quantification.
The selectivity of the detection method can be tuned by carefully controlling the experimental conditions, such as pH and the use of masking agents to prevent interference from other ions. While specific research on this compound for these applications is emerging, the established reactivity of the 2-pyridyl moiety provides a strong indication of its potential in the development of novel spectrophotometric sensing strategies.
The table below presents representative data for the spectrophotometric detection of various metal ions using 2-pyridyl-based ligands, illustrating the typical parameters measured in such studies.
| Metal Ion | Ligand System | λmax (nm) of Complex | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Detection Limit |
| Copper(II) | Pyridyl-azo derivative | 550 - 570 | > 40,000 | ~0.01 mg/L |
| Zinc(II) | Pyridyl-azo derivative | 490 - 510 | > 80,000 | ~0.005 mg/L |
| Iron(II) | Tri-pyridyl derivative | 590 - 600 | > 20,000 | ~0.02 mg/L |
| Nickel(II) | Pyridyl-azo derivative | 520 - 540 | > 60,000 | ~0.01 mg/L |
| Cobalt(II) | Pyridyl-azo derivative | 500 - 520 | > 70,000 | ~0.008 mg/L |
This table is illustrative and compiled from data for analogous 2-pyridyl-based chelating agents. Specific values for this compound would require experimental determination.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(Pyridin-2-yl)azepane and its coordination complexes?
- Methodological Answer : The synthesis typically involves condensation reactions between pyridine derivatives and azepane precursors under reflux conditions. For example, cobalt(II) chloride complexes with this compound ligands are prepared by mixing stoichiometric amounts of CoCl₂ and the ligand in methanol, followed by crystallization under controlled solvent evaporation . Structural confirmation relies on X-ray crystallography (e.g., using SHELX programs for refinement ). Key parameters include solvent polarity, temperature, and ligand-to-metal ratios.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve molecular geometry and coordination modes. For example, monoclinic space groups (e.g., P2₁/n) are common for Co(II) complexes . Use SHELXL for refinement, ensuring proper handling of twinned or high-resolution data .
- NMR spectroscopy : Analyze dynamic behavior in solution (e.g., variable-temperature NMR to study conformational flexibility).
- UV-Vis and IR spectroscopy : Identify ligand-to-metal charge transfer bands and vibrational modes of coordinated pyridyl groups .
Q. How does this compound function as a ligand in transition-metal complexes?
- Methodological Answer : The pyridyl nitrogen and azepane nitrogen act as donor atoms, forming stable five- or six-membered chelate rings with metals like Co(II). For example, dinuclear Co₂(Ppz)Cl₄ structures show tetrahedral coordination, while mononuclear complexes may exhibit pentacoordination . Compare crystallographic data with DFT calculations to validate bonding interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational models and experimental crystallographic data for this compound complexes?
- Methodological Answer :
- Data reconciliation : Perform Hirshfeld surface analysis to quantify intermolecular interactions and compare with DFT-predicted bond lengths/angles .
- Error analysis : Statistically evaluate crystallographic residuals (e.g., R factors) and computational convergence criteria. Use software like Olex2 or Mercury for visual overlap of experimental and theoretical structures .
- Case study : In Co(Phpz)Cl₂, dangling pyridyl moieties observed in crystallography contradict tridentate ligand assumptions; solvophobic effects of Cl⁻ in MeOH explain this discrepancy .
Q. What experimental design considerations are critical for studying the dynamic behavior of this compound in solution versus solid state?
- Methodological Answer :
- Variable-temperature NMR : Probe conformational changes (e.g., ring-flipping in azepane) by tracking chemical shift coalescence.
- Solid-state vs. solution studies : Compare X-ray structures (rigid conformations) with DOSY NMR to assess aggregation or solvent effects .
- Example : [Co(Ppz)Cl]ClO₄ exhibits different coordination geometries in solution (labile) versus solid state (fixed), requiring multi-technique validation .
Q. How can researchers optimize ligand design to enhance the catalytic or biological activity of this compound derivatives?
- Methodological Answer :
- Structure-activity relationships (SAR) : Introduce substituents (e.g., methyl, fluoro) to the pyridyl or azepane rings. Assess steric/electronic effects via Hammett plots or molecular docking .
- Biological assays : For enzyme inhibition studies, use kinetic assays (e.g., IC₅₀ determination) paired with crystallographic mapping of ligand-protein interactions .
- Case study : Analogues like 2-(4-fluorophenyl)morpholine oxalate show enhanced binding affinity due to electronegative substituents .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing crystallographic or spectroscopic data of this compound derivatives?
- Methodological Answer :
- Crystallography : Use CrysAlisPro for data integration and SHELXL for refinement. Report Rint and R1 values with significance testing (e.g., p < 0.05) .
- Spectroscopy : Apply principal component analysis (PCA) to UV-Vis datasets for identifying dominant electronic transitions .
- Error propagation : Calculate uncertainty in bond lengths/angles using WinGX or similar software .
Tables of Key Findings
Critical Evaluation of Research Limitations
- Crystallographic challenges : Poor crystal quality in Pdmpz complexes limits structural insights .
- Computational gaps : Limited force field parameters for azepane derivatives may reduce MD simulation accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
